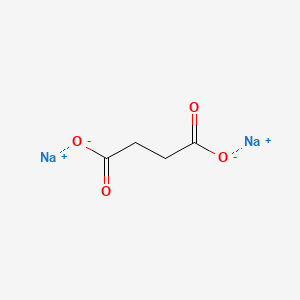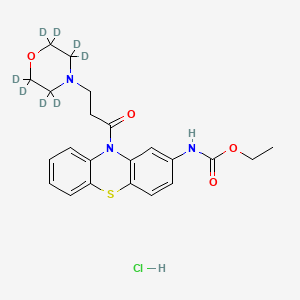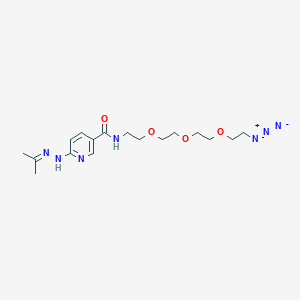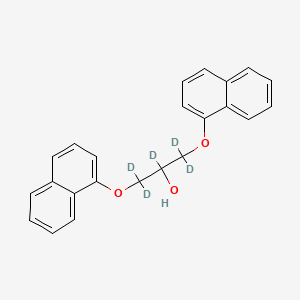
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 is a deuterated derivative of 1,3-Bis(1-naphthalenyloxy)-2-propanol. This compound is often used in scientific research due to its unique properties and applications. The deuterium atoms in the compound make it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as they provide distinct signals that can be easily distinguished from hydrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 can be synthesized through a multi-step process involving the following steps:
Starting Materials: The synthesis begins with the preparation of 1-naphthol and 2,3-dibromopropanol.
Formation of 1,3-Bis(1-naphthalenyloxy)-2-propanol: The 1-naphthol is reacted with 2,3-dibromopropanol in the presence of a base such as potassium carbonate to form 1,3-Bis(1-naphthalenyloxy)-2-propanol.
Deuteration: The final step involves the deuteration of 1,3-Bis(1-naphthalenyloxy)-2-propanol using deuterium oxide (D2O) or another deuterium source to replace the hydrogen atoms with deuterium atoms, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the naphthalenyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 has several scientific research applications, including:
NMR Spectroscopy: The deuterium atoms in the compound provide distinct signals in NMR spectroscopy, making it useful for studying molecular structures and dynamics.
Pharmacological Studies: The compound is used as a reference standard in pharmacological studies to understand the metabolism and pharmacokinetics of related drugs.
Material Science: It is used in the synthesis of advanced materials with specific properties for applications in electronics and photonics.
Biological Research: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The deuterium atoms in the compound can also influence the rate of metabolic reactions, providing insights into the metabolic pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(1-naphthalenyloxy)-2-propanol
- 1,3-Bis(2-naphthalenyloxy)-2-propanol
- 1,3-Bis(1-anthracenyloxy)-2-propanol
Uniqueness
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and metabolic studies. The deuterium atoms also enhance the stability of the compound, making it more suitable for long-term studies.
Propiedades
Fórmula molecular |
C23H20O3 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
1,1,2,3,3-pentadeuterio-1,3-dinaphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C23H20O3/c24-19(15-25-22-13-5-9-17-7-1-3-11-20(17)22)16-26-23-14-6-10-18-8-2-4-12-21(18)23/h1-14,19,24H,15-16H2/i15D2,16D2,19D |
Clave InChI |
PKZXCEVVANTTGF-SJJJQHHHSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)OC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OCC(COC3=CC=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


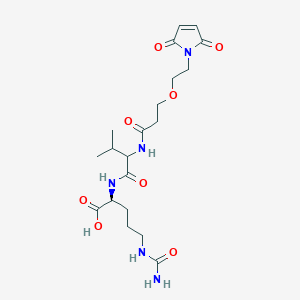

![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
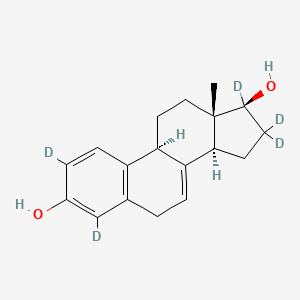
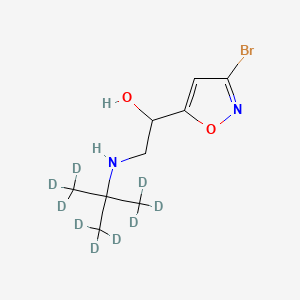
![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)
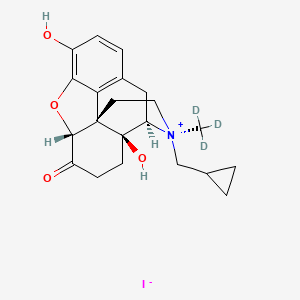
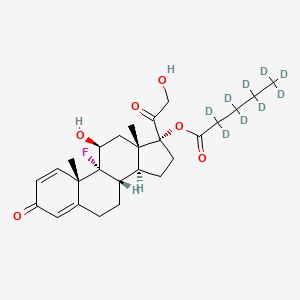
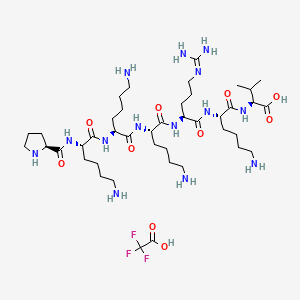
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
